molecular formula C20H22F2N2O3S B10894753 1-[4-(2,3-Difluorobenzyl)piperazin-1-yl]-3-(phenylsulfonyl)propan-1-one

1-[4-(2,3-Difluorobenzyl)piperazin-1-yl]-3-(phenylsulfonyl)propan-1-one

Cat. No.: B10894753
M. Wt: 408.5 g/mol
InChI Key: HQFATTWTVZLDED-UHFFFAOYSA-N
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Description

1-[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with a difluorobenzyl group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting piperazine with 2,3-difluorobenzyl chloride under basic conditions, such as using sodium hydroxide or potassium carbonate, to form 1-(2,3-difluorobenzyl)piperazine.

    Sulfonylation: The next step involves the sulfonylation of the piperazine intermediate. This is done by reacting the intermediate with phenylsulfonyl chloride in the presence of a base like triethylamine or pyridine to yield 1-(2,3-difluorobenzyl)-4-(phenylsulfonyl)piperazine.

    Final Coupling: The final step is the coupling of the sulfonylated piperazine with 1-bromo-3-chloropropanone under basic conditions to form the target compound, 1-[4-(2,3-difluorobenzyl)piperazino]-3-(phenylsulfonyl)-1-propanone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the difluorobenzyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate, triethylamine, pyridine.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols.

Scientific Research Applications

1-[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.

    Biological Studies: It is used in biological assays to study receptor binding and enzyme inhibition.

    Chemical Biology: The compound serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.

    Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic neurotransmitter structures, allowing the compound to bind to receptors in the central nervous system. The difluorobenzyl and phenylsulfonyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Difluorobenzyl)-4-(phenylsulfonyl)piperazine: Similar structure but lacks the propanone group.

    1-(2,3-Difluorobenzyl)piperazine: Lacks the phenylsulfonyl and propanone groups.

    4-(Phenylsulfonyl)piperazine: Lacks the difluorobenzyl and propanone groups.

Uniqueness

1-[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of both difluorobenzyl and phenylsulfonyl groups enhances its potential as a pharmacological agent, offering a balance of hydrophobic and hydrophilic interactions that can be fine-tuned for specific targets.

This detailed overview provides a comprehensive understanding of 1-[4-(2,3-DIFLUOROBENZYL)PIPERAZINO]-3-(PHENYLSULFONYL)-1-PROPANONE, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H22F2N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C20H22F2N2O3S/c21-18-8-4-5-16(20(18)22)15-23-10-12-24(13-11-23)19(25)9-14-28(26,27)17-6-2-1-3-7-17/h1-8H,9-15H2

InChI Key

HQFATTWTVZLDED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C(=CC=C2)F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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